1-Bromonaphthalen-2-yl diphenylcarbamate
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Overview
Description
1-Bromonaphthalen-2-yl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromonaphthalene moiety attached to a diphenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromonaphthalen-2-yl diphenylcarbamate typically involves the reaction of 1-bromonaphthalene with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromonaphthalen-2-yl diphenylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as cyanide, forming nitrile derivatives.
Grignard Reaction: It can form Grignard reagents, which are useful intermediates in organic synthesis.
Organolithium Reactions: The compound can react with organolithium reagents to form lithium derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Grignard Reaction: Magnesium in dry ether under an inert atmosphere.
Organolithium Reactions: n-Butyllithium in hexane at low temperatures.
Major Products Formed
Nitrile Derivatives: Formed from nucleophilic substitution reactions.
Alcohols and Ketones: Formed from Grignard reactions followed by hydrolysis.
Lithium Derivatives: Formed from reactions with organolithium reagents.
Scientific Research Applications
1-Bromonaphthalen-2-yl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromonaphthalen-2-yl diphenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Shares the bromonaphthalene core but lacks the carbamate group.
Diphenylcarbamate Derivatives: Compounds with similar carbamate structures but different aromatic substituents.
Uniqueness
1-Bromonaphthalen-2-yl diphenylcarbamate is unique due to the combination of the bromonaphthalene and diphenylcarbamate moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
Molecular Formula |
C23H16BrNO2 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(1-bromonaphthalen-2-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H16BrNO2/c24-22-20-14-8-7-9-17(20)15-16-21(22)27-23(26)25(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H |
InChI Key |
DYDLMNOGGXAPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
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